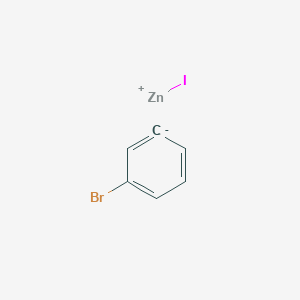

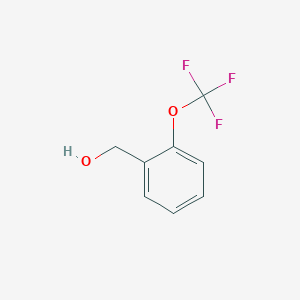

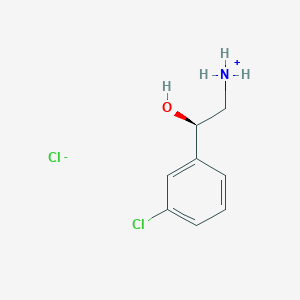

![molecular formula C33H31F2N3O2S B068523 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one CAS No. 174072-26-5](/img/structure/B68523.png)

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one

Overview

Description

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered attention due to their diverse range of chemical properties and potential applications in pharmaceuticals, materials science, and organic chemistry. The synthesis and analysis of such compounds involve complex organic reactions, detailed structural characterization, and an understanding of their interactions and properties.

Synthesis Analysis

The synthesis of functionalized thieno[2,3-b]pyridines typically involves multicomponent condensation reactions. For instance, Dyachenko et al. (2019) developed an effective method for synthesizing these compounds by reacting aromatic and heteroaromatic aldehydes with cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). This demonstrates the complex nature of synthesizing these molecules and the variety of starting materials that can be used.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridines is characterized using techniques such as X-ray crystallography. For example, the structural analysis of various synthesized thieno[2,3-b]pyridine derivatives revealed their intricate molecular configurations and interactions (Dyachenko et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo various chemical reactions, leading to diverse derivatives with unique properties. Strah, Svete, & Stanovnik (1996) detailed transformations of pyran-2-ones into pyridine derivatives, highlighting the reactivity of the thieno[2,3-b]pyridine ring system (Strah, Svete, & Stanovnik, 1996).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, thermal stability, and optical characteristics, are significant for their application in material science. Wang et al. (2008) synthesized a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s from a diamine monomer derived from a similar pyridine structure, exhibiting excellent thermal properties and optical transparency (Wang, Li, Gong, Ma, & Yang, 2008).

Scientific Research Applications

Multicomponent Synthesis and Molecular Structure

Thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, showcasing their structural versatility and potential applications in creating functionalized molecular frameworks. Such methodologies are essential in medicinal chemistry and material science for the development of compounds with specific properties (Dyachenko et al., 2019).

Fluorescence and Antitumor Studies

These compounds exhibit significant fluorescence properties, studied for potential antitumor applications. Their incorporation into lipid membranes and nanoliposome formulations suggests their utility in drug delivery and as part of therapeutic strategies against cancer (Carvalho et al., 2013).

Synthesis of Fused Pyrido and Pyrazolo Pyridines

Research on the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water without any catalyst presents a green chemistry approach to synthesizing heterocyclic compounds. Such methods are crucial for developing environmentally friendly synthetic routes in pharmaceutical research (Rahmati & Khalesi, 2012).

Advanced Material Applications

Thieno[2,3-b]pyridine derivatives have been explored for their potential in creating high-performance polymers. The synthesis of novel polyimides containing pyridine units indicates the relevance of thieno[2,3-b]pyridines in materials science, particularly in developing transparent, high-strength, and thermally stable polymers (Guan et al., 2015).

properties

IUPAC Name |

2-(4-aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31F2N3O2S/c1-20(2)30(39)26-19-38(18-24-27(34)10-7-11-28(24)35)33-29(31(26)40)25(17-37(3)16-21-8-5-4-6-9-21)32(41-33)22-12-14-23(36)15-13-22/h4-15,19-20H,16-18,36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJJHMUWWWXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)N)CN(C)CC4=CC=CC=C4)CC5=C(C=CC=C5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468261 | |

| Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one | |

CAS RN |

174072-26-5 | |

| Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

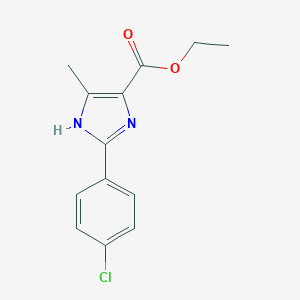

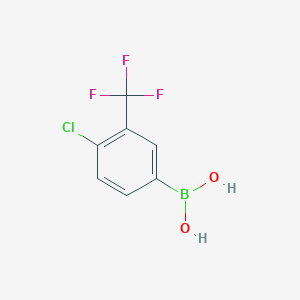

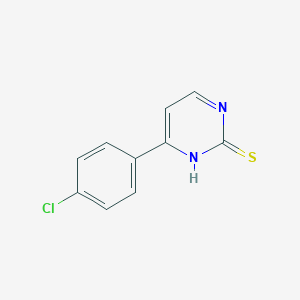

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)

![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)